

The Biological Significance of N2methylguanosine in tRNA: A Technical Guide

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Abstract

N2-methylguanosine (m2G) is a post-transcriptional modification found in transfer RNA (tRNA) across all domains of life, highlighting its fundamental role in cellular function. This technical guide provides an in-depth exploration of the biological significance of m2G in tRNA, including its biosynthesis, precise locations within the tRNA molecule, and its impact on tRNA structure, stability, and function in translation. We will delve into the enzymatic machinery responsible for m2G installation and its subsequent conversion to N2,N2-dimethylguanosine (m2,2G). Furthermore, this guide will summarize the known implications of m2G in human health and disease, particularly in neurological disorders. Detailed methodologies for the detection and analysis of m2G are provided, alongside a quantitative summary of its effects. Visual diagrams generated using the DOT language are included to illustrate key pathways and experimental workflows.

Introduction to N2-methylguanosine (m2G) in tRNA

Post-transcriptional modifications of tRNA are crucial for their proper folding, stability, and function as adaptor molecules in protein synthesis.[1] Among the over 170 known RNA modifications, N2-methylguanosine (m2G) is a conserved modification involving the addition of a methyl group to the exocyclic amine at the N2 position of guanosine. This modification, along with its dimethylated derivative N2,N2-dimethylguanosine (m2,2G), is typically found at the junctions between the acceptor stem and the D-arm, and the D-arm and the anticodon stem



loop of tRNA molecules.[1][2][3] The widespread presence of m2G in eukaryotic, bacterial, archaeal, mitochondrial, and chloroplast tRNAs underscores its universal importance in maintaining translational fidelity and cellular homeostasis.[1]

Biosynthesis and Location of m2G in tRNA

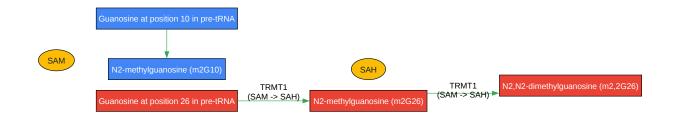
The synthesis of m2G is a highly specific enzymatic process. In eukaryotes and archaea, the primary enzyme complex responsible for the formation of m2G at position 10 (m2G10) is the TRM11-TRM112 complex.[4][5] TRM11 acts as the catalytic subunit, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, while TRM112 serves as a regulatory subunit that stabilizes and activates TRM11.[4][6][7] The TRM11-TRM112 complex recognizes specific structural elements within the tRNA, including the CCA terminus and the G10-C25 base pair, to ensure methylation at the correct position.[5][8]

Another key location for guanosine methylation is position 26, at the junction of the D-arm and the anticodon stem. In most eukaryotic cytosolic tRNAs, G26 is initially monomethylated to m2G26 and subsequently dimethylated to m2,2G26 by the enzyme TRMT1 (Trm1 in yeast).[3] [9][10] However, in some tRNAs, such as tRNAiMet, the m2G26 modification is retained.[1] The methylation status at G26, whether mono- or di-methylated, is crucial for preventing alternative tRNA conformations.[9][11]

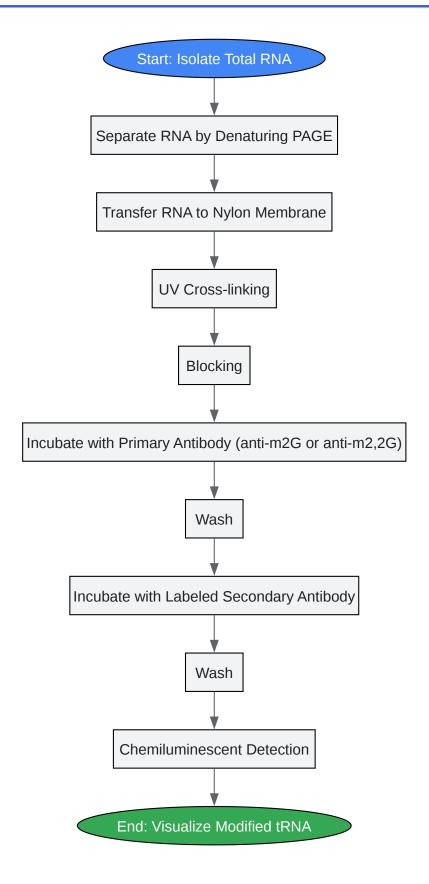
Other, less frequent, positions for m2G modification in tRNA include positions 6 and 7 in the acceptor stem of higher eukaryotes, catalyzed by the THUMPD3-TRMT112 complex.[6][12]

Signaling Pathway for m2G and m2,2G Biosynthesis









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